5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
Scientific Research Applications
- Suzuki–Miyaura Coupling : This compound serves as a valuable organoboron reagent in Suzuki–Miyaura cross-coupling reactions . The SM coupling reaction is widely used for forming carbon–carbon bonds. Its mild conditions and functional group tolerance make it a versatile tool in organic synthesis.
- 1,2,3-Triazolo[1,5-a]pyrazine Derivatives : Researchers explore the synthesis of 1,2,3-triazolo[1,5-a]pyrazine derivatives for their potential pharmacological activities . These heterocycles exhibit diverse biological properties and are relevant in drug discovery.
- Decorated Six-Membered Rings : The central pyrimidine unit, including derivatives of 1,2,3-triazolo[1,5-a]pyrazine, plays a crucial role in designing FDA-approved drugs . Researchers focus on improving druglikeness and ADME-Tox properties using novel synthetic methodologies.
Transition Metal-Catalyzed Reactions:
Heterocyclic Chemistry
Drug Design and Optimization
Future Directions
properties
IUPAC Name |
5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2S/c13-10-2-1-3-11(14)12(10)20(18,19)16-6-7-17-9(8-16)4-5-15-17/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMSUEWPGYIBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
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